3-[[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]methyl]benzenesulfonamide
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Description
3-[[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]methyl]benzenesulfonamide is a useful research compound. Its molecular formula is C15H15ClN2O4S2 and its molecular weight is 386.87. The purity is usually 95%.
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Scientific Research Applications
Structural Characterization and Potential Medicinal Applications
Structural Insights and Medicinal Potential : Research has shown that sulfonamide compounds, including those related to the specified chemical structure, exhibit extensive intra- and intermolecular hydrogen bonds, forming polymeric chains. These structural characteristics underpin their potential for medicinal applications, as highlighted by Siddiqui et al. (2008) who studied carbamoylsulfonamide derivatives for their potential medicinal uses due to their novel compound structure and extensive hydrogen bonding capabilities (Siddiqui et al., 2008).
Pro-apoptotic Effects in Cancer Cells : Another study explored the pro-apoptotic effects of sulfonamide derivatives, including their potential to activate p38/ERK phosphorylation in cancer cells. This research suggests that these compounds could significantly reduce cell proliferation and induce the expression of pro-apoptotic genes, mediated likely through the activation of p38, presenting a pathway for cancer treatment research (Cumaoğlu et al., 2015).
Role in Organic Synthesis and Enzyme Inhibition
Sulfonamide-Sulfonimide Tautomerism : Research by Branowska et al. (2022) on 1,2,4-triazine-containing sulfonamide derivatives illustrates the sulfonamide-sulfonimide tautomerism. This study not only adds to the understanding of sulfonamide chemistry but also opens avenues for novel applications in organic synthesis and drug design, highlighting the adaptability and functional versatility of these compounds (Branowska et al., 2022).
Biological Potential of Sulfonamide Hybrid Schiff Bases : The synthesis and characterization of novel Schiff bases from sulfonamide compounds have shown significant enzyme inhibition potential, particularly against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes. These findings indicate potential therapeutic applications in treating diseases where enzyme inhibition is beneficial, such as Alzheimer's disease (Kausar et al., 2019).
Antitumor Evaluation : The synthesis and in vitro evaluation of indeno[1,2-c]pyrazol(in)es substituted with sulfonamide and other pharmacophores have been investigated for their antitumor activity. This research underscores the therapeutic potential of sulfonamide derivatives in developing new anticancer drugs, with certain compounds showing broad-spectrum antitumor activity against various cancer cell lines (Rostom, 2006).
Properties
IUPAC Name |
3-[[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O4S2/c16-14-6-4-12(5-7-14)8-9-23(19,20)18-11-13-2-1-3-15(10-13)24(17,21)22/h1-10,18H,11H2,(H2,17,21,22)/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEBDVUBXFCZJPJ-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N)CNS(=O)(=O)C=CC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N)CNS(=O)(=O)/C=C/C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.